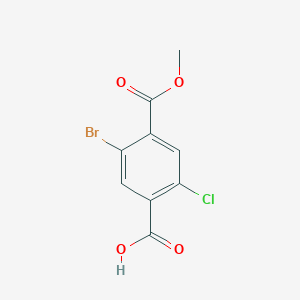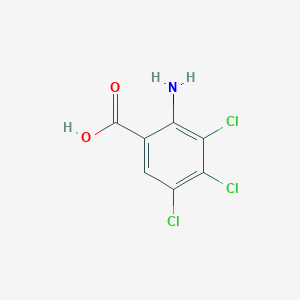
benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride
Descripción general
Descripción
benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2. It is commonly used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a pyrrolidine ring, an aminomethyl group, and a carbobenzyloxy (Cbz) protecting group. This compound is often utilized as an intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride typically involves the protection of the amine group in pyrrolidine with a Cbz group. One common method involves the reaction of pyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine. The resulting Cbz-protected pyrrolidine is then reacted with formaldehyde and hydrogen chloride to form the hydrochloride salt of 2-(Cbz-Aminomethyl)pyrrolidine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding free amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove the Cbz group.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2-(Cbz-Aminomethyl)pyrrolidine.
Reduction: Free amines after removal of the Cbz group.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride is primarily related to its role as a synthetic intermediate. The compound itself does not have a direct biological target but is used to modify other molecules to enhance their biological activity. The Cbz group serves as a protecting group, allowing for selective reactions at other sites on the molecule. Once the desired modifications are made, the Cbz group can be removed to yield the final active compound .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-Aminomethylpyrrolidine hydrochloride: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
N-Alloc-Aminomethylpyrrolidine hydrochloride: Contains an Alloc (allyloxycarbonyl) protecting group.
N-Cbz-Aminomethylpiperidine hydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride is unique due to the presence of the Cbz protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amine groups are required .
Propiedades
IUPAC Name |
benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(15-9-12-7-4-8-14-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFMEOUFLZOLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662456 | |
| Record name | Benzyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-55-7 | |
| Record name | Benzyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1499861.png)

![7,18-bis(2-hydroxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B1499867.png)
![7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B1499869.png)
![1-Tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1499872.png)









